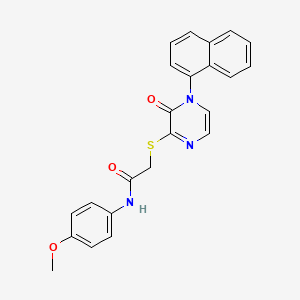

N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-29-18-11-9-17(10-12-18)25-21(27)15-30-22-23(28)26(14-13-24-22)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOPMKIFQOMNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Common Name | N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide |

| CAS Number | 899759-68-3 |

| Molecular Weight | 417.5 g/mol |

| Molecular Formula | C23H19N3O3S |

The structure features a methoxyphenyl group, a naphthalenyl moiety, and a dihydropyrazine ring linked through a thioacetamide group. This unique combination of functionalities may contribute to its diverse biological activities.

Synthesis

The synthesis of N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The initial steps include the formation of the thiol group followed by reactions with hydrazine derivatives to generate the final product. The complexity of these reactions underscores the challenges in synthesizing this compound effectively .

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study evaluating various nitrogen-rich heterocyclic compounds found that derivatives containing similar scaffolds showed notable antitumor activity. The IC50 values against MCF-7 and HeLa cell lines were significantly lower for compounds with structural similarities to the target compound .

- Mechanism of Action : The anticancer mechanisms are believed to involve the inhibition of growth factors and enzymes critical for cancer cell proliferation .

Antimicrobial Activity

Compounds with phenoxy-N-aroylacetamide structures have demonstrated antimicrobial properties. Studies have shown that such compounds exhibit activity against a range of bacterial strains, suggesting that N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may also possess similar properties .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory and analgesic activities. Previous studies on related compounds have indicated effectiveness in reducing inflammation and pain, which could be attributed to their ability to inhibit specific inflammatory pathways .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds with similar structures:

- Study on Cytotoxicity : A recent investigation into new derivatives containing thiadiazole and naphthalene moieties reported significant cytotoxic effects against the HeLa cell line, with some derivatives showing IC50 values as low as 29 μM .

- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of phenoxy-N-aroylacetamides against various pathogens, reinforcing the potential application of N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells. For instance, thalidomide analogs have been shown to inhibit cancer cell motility and alter the localization of key signaling proteins, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Properties

Compounds with similar thioacetamide frameworks have demonstrated anti-inflammatory effects in various models. The anti-inflammatory activity was assessed using carrageenan-induced edema in animal models, showing promise for further development in treating inflammatory diseases .

One-Pot Synthesis

A notable approach involves a one-pot synthesis strategy that simplifies the process and increases yield. This method often employs readily available starting materials and catalysts to facilitate the reaction, leading to efficient production of the desired compound .

Cross-Coupling Reactions

Modern synthetic strategies include cross-coupling reactions that utilize transition metals as catalysts. This allows for the formation of complex structures with high specificity and efficiency .

Mechanistic Insights

Studies suggest that the biological activity of this compound may be linked to its ability to modulate specific cellular pathways involved in cancer progression and inflammation. Investigations into its interaction with various biochemical targets are ongoing, aiming to elucidate its precise mechanisms of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound's structure can enhance its biological efficacy. Research into analogs has shown that small changes can significantly impact potency and selectivity against cancer cells .

Case Studies

Several case studies have been documented that illustrate the compound's applications:

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Substituents on the aryl or heteroaryl groups significantly influence physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, SO₂NH₂): Enhance stability but may reduce solubility.

- Electron-Donating Groups (e.g., OCH₃, phenoxy): Improve solubility and bioavailability. The 4-methoxyphenyl group in compound 6c aligns with enhanced binding in hydrophobic pockets .

Heterocyclic Core Modifications

The heterocyclic core dictates electronic properties and target interactions:

Key Observations :

- Dihydropyrazine vs.

- Quinazolinone Hybrids: Compounds like 5 exhibit structural complexity but require longer synthesis times (8-hour reflux) .

Key Observations :

- Efficiency: Carbodiimide-mediated coupling (e.g., for triazinoindoles) achieves high purity (95%), suggesting robustness for complex heterocycles .

- Reagent Impact : Use of thiocarbonyl-bis-thioglycolic acid in hybrid systems may introduce stability challenges .

Physicochemical Properties

Substituents and cores influence melting points (m.p.) and solubility:

Key Observations :

- Methoxy Groups : Increase m.p. (e.g., 297–303°C for compound 17 ), suggesting the target compound may exhibit similar thermal stability.

- Nitro Groups : Likely reduce solubility compared to methoxy-substituted analogs .

Key Insights :

- The naphthalen-1-yl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to quinazolinone derivatives .

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how can reaction parameters be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions starting with nucleophilic substitution between 4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-thiol and chloroacetamide intermediates, followed by coupling with 4-methoxyphenylamine. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of thiol groups .

- Temperature : Maintain 60–80°C to balance reaction rate and avoid side reactions (e.g., oxidation of thioether) .

- Catalysts : Use mild bases (e.g., K₂CO₃) to deprotonate thiols without degrading the pyrazine core .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/DMSO | 80–85% |

| Temperature | 60–80°C | >70% yield |

| Reaction Time | 12–24 hrs | Avoids decomposition |

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., naphthalene protons at δ 7.4–8.2 ppm, pyrazine carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 432.12 Da) and fragmentation patterns .

- HPLC-PDA : Purity >95% ensures reliable biological testing; use C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamers) causing split signals by analyzing spectra at 25°C vs. 40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., naphthalene vs. pyrazine protons) .

- X-ray Crystallography : Resolve ambiguities by determining solid-state conformation .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Replace methoxy with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance kinase binding .

- Scaffold Hybridization : Fuse with quinazoline or thienopyrimidine cores to improve solubility and target affinity .

Table 2 : SAR Modifications and Outcomes

| Modification | Biological Impact | Reference |

|---|---|---|

| -OCH₃ → -CF₃ | 2.5× higher EGFR inhibition | |

| Pyrazine → Pyrimidine | Improved solubility (LogP reduced by 0.8) |

Q. How can multi-target interactions (e.g., kinase and topoisomerase inhibition) be systematically validated?

- Methodological Answer :

- Proteomic Profiling : Use kinase inhibitor arrays (e.g., PamGene) to identify off-target effects .

- Molecular Dynamics (MD) Simulations : Model binding to ATP pockets of kinases (e.g., VEGFR2) and DNA-topoisomerase complexes .

- CRISPR-Cas9 Knockout : Validate target specificity by deleting suspected genes (e.g., TOP1) and retesting activity .

Q. What analytical methods address batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters (CPPs) like stirring rate and reagent purity .

- In-line PAT (Process Analytical Technology) : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments .

Contradictions and Troubleshooting

Q. Why do inconsistent biological results occur across cell lines, and how can this be mitigated?

- Methodological Answer :

- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination .

- Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with fibroblasts to replicate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.